

Spectroscopic and Structural Elucidation of Dodovisone B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodovisone B*

Cat. No.: *B593475*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Dodovisone B**, an isoprenylated flavonoid isolated from the aerial parts of *Dodonaea viscosa*. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization.

Spectroscopic Data

The structural elucidation of **Dodovisone B** was achieved through comprehensive analysis of its spectroscopic data. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula, while one- and two-dimensional NMR experiments were pivotal in determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of **Dodovisone B**.

Ion	Calculated Mass (m/z)	Found Mass (m/z)	Molecular Formula
[M + H] ⁺	501.2119	501.2116	C ₂₇ H ₃₃ O ₉

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in deuterated methanol (CD_3OD) on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

^1H NMR Data (CD_3OD)

Position	δ (ppm)	Multiplicity	J (Hz)
2'	5.03	dd	11.2, 3.2
3'	4.60	dd	11.2, 3.2
6'	6.13	s	
4	3.28	dd	17.1, 12.8
4	2.82	dd	17.1, 3.1
1"	3.32	m	
2"	1.83	m	
3"	1.25	m	
4"	3.40	t	6.4
5"	1.22	s	
6"	1.22	s	
3-OCH ₃	3.79	s	
6-OCH ₃	3.86	s	
2',2'-CH ₃	1.49	s	
2',2'-CH ₃	1.45	s	

^{13}C NMR Data (CD_3OD)

Position	δ (ppm)	Position	δ (ppm)
2	165.4	6'	96.5
3	139.1	1"	23.3
4	126.1	2"	39.8
5	158.1	3"	29.8
6	132.3	4"	68.9
7	162.7	5"	30.0
8	106.1	6"	29.8
9	158.5	3-OCH ₃	60.5
10	104.9	6-OCH ₃	60.1
1'	116.1	2',2'-CH ₃	28.1
2'	80.1	2',2'-CH ₃	25.1
3'	79.1		
4'	162.1		
5'	106.4		

Experimental Protocols

Isolation of Dodovisone B

The air-dried and powdered aerial parts of *Dodonaea viscosa* were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Dodovisone B**.

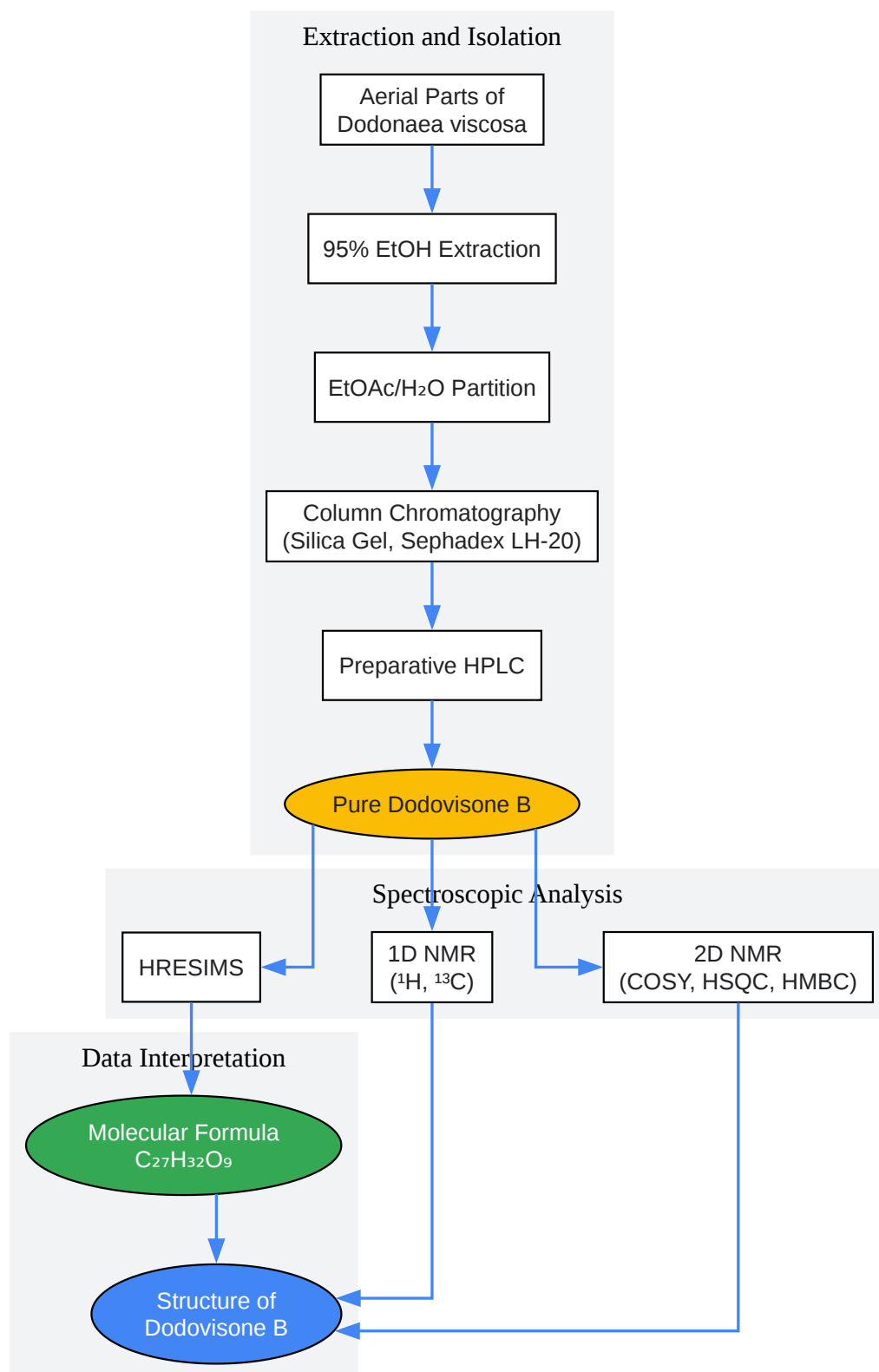
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts were referenced to the residual solvent signals of CD₃OD (δ H 3.31 and δ C 49.0).

- Mass Spectrometry: High-resolution ESI-MS data were obtained on an API QSTAR Pulsar i spectrometer.

Logical Relationships in Structure Elucidation

The following diagram illustrates the workflow for the structural elucidation of **Dodovisone B**, starting from the initial extraction to the final spectroscopic analysis.



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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Dodovisone B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593475#spectroscopic-data-for-dodovisone-b-nmr-ms]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com